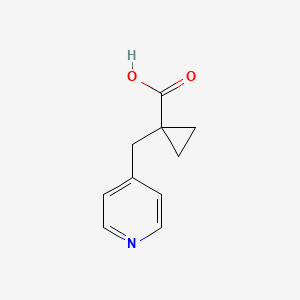

1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H11NO2 |

|---|---|

Molekulargewicht |

177.20 g/mol |

IUPAC-Name |

1-(pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c12-9(13)10(3-4-10)7-8-1-5-11-6-2-8/h1-2,5-6H,3-4,7H2,(H,12,13) |

InChI-Schlüssel |

HVDAQSWPBKADPU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1(CC2=CC=NC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Overview

The synthesis of 1-(pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid generally involves two key synthetic steps:

- Formation of the cyclopropane-1-carboxylic acid core.

- Introduction of the pyridin-4-ylmethyl substituent at the cyclopropane ring.

Several approaches have been documented in the literature and patents, including cyclopropanation reactions, cross-coupling methods, and functional group transformations.

Cyclopropane-1-carboxylic Acid Core Synthesis

The cyclopropane-1-carboxylic acid core can be prepared via classical cyclopropanation or ring-closure methods:

Cyclization of Haloalkyl Esters: According to patent literature (EP0879813A1), cyclopropanecarboxylic acids can be prepared by heating esters of haloalkyl carboxylic acids under controlled temperatures (90–150 °C), often with acid catalysts such as sulfuric acid. The reaction involves ring closure to form the cyclopropane ring, followed by distillation and purification steps to isolate the acid with high purity (up to 99.4%) and yields around 87–90%.

Three-Step Process via Metal Cyanide and Haloalkane: Another documented method involves reacting a metal cyanide with a haloalkane (e.g., 1-bromo-3-chloropropane) to form a nitrile intermediate, which is then converted to the cyclopropanecarboxylic acid after subsequent steps. This method requires pre-esterification to avoid polymerization and is more complex due to the handling of hazardous reagents.

Representative Synthetic Procedure

A representative synthetic route, inferred from the literature, for this compound may proceed as follows:

Analytical Characterization and Purification

Purification: Flash column chromatography using ethyl acetate/petroleum ether mixtures is commonly employed to purify intermediates and final products.

Characterization: The compounds are characterized by ^1H NMR, ^13C NMR, IR, and mass spectrometry. For example, signals corresponding to the pyridine protons appear in the aromatic region (δ 7.0–8.5 ppm), while cyclopropane ring protons appear as multiplets at lower field (δ 1.1–2.0 ppm). The carboxylic acid carbon resonates near 180 ppm in ^13C NMR.

Summary Table of Key Preparation Methods

Analyse Chemischer Reaktionen

1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the pyridine ring.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where various nucleophiles replace hydrogen atoms.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of cyclopropane carboxylic acids exhibit significant anticancer properties. The structural features of 1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid may contribute to its ability to inhibit tumor growth. A study focusing on structure–activity relationships (SAR) has shown that modifications in the cyclopropane ring can enhance the potency against various cancer cell lines .

2. Neurological Disorders

The compound's interaction with specific biological targets suggests potential applications in the treatment of neurological disorders. For instance, compounds with similar structures have been studied for their effects on neurotransmitter pathways, indicating that this compound could modulate neuroactive substances, thereby providing therapeutic benefits for conditions such as anxiety and depression .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vitro against various cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant activity at low concentrations. This study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound in animal models of anxiety. The administration of this compound resulted in reduced anxiety-like behaviors in rodents, suggesting its potential as an anxiolytic agent. Behavioral assays indicated that the compound might influence serotonin receptors, warranting further exploration into its mechanisms of action.

Wirkmechanismus

The mechanism by which 1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The pyridine ring can interact with biological receptors, influencing cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Structure : Cyclopropane ring with -NH₂ and -COOH groups.

- Function : Direct precursor of ethylene in plants, regulating ripening and stress responses .

- Metabolism: Conjugated to 1-(malonylamino)cyclopropane-1-carboxylic acid (malonyl-ACC) for storage in vacuoles .

- ACC’s activity is pH-dependent due to its zwitterionic nature, whereas the pyridine substituent may stabilize the molecule in physiological conditions .

1-(Malonylamino)cyclopropane-1-carboxylic Acid

- Structure : Cyclopropane ring with -NH-malonyl and -COOH groups.

- Function : Storage form of ACC, regulating ethylene biosynthesis via compartmentalization in plant cells .

- Key Difference : The malonyl group increases molecular weight and polarity, reducing membrane permeability. In contrast, the lipophilic pyridine group in the target compound may enhance cell penetration .

1,1-Cyclopropane Dicarboxylic Acid Derivatives

- Structure : Cyclopropane ring with two -COOH groups or derivatives (e.g., thiadiazol conjugates).

- Function : Antimicrobial and anti-inflammatory agents; thiadiazol derivatives show enhanced activity due to heterocyclic pharmacophores .

- Key Difference: The dicarboxylic acid scaffold increases acidity and metal-chelating capacity, whereas the monocarboxylic acid in the target compound may favor selective enzyme inhibition .

Pharmacological and Enzymatic Interactions

Enzyme Binding and Selectivity

- ACC Derivatives: Bind to ACC oxidase (ACO2), a key enzyme in ethylene biosynthesis. Docking studies reveal that substituents like chlorine or amino groups modulate binding affinity .

Pharmacokinetic Properties

- Solubility : Pyridine’s moderate hydrophobicity balances the hydrophilic carboxylic acid, improving oral bioavailability compared to ACC (logP ~-1.5) .

- Metabolic Stability : Unlike ACC, which is rapidly metabolized to ethylene, the pyridine group may reduce susceptibility to enzymatic cleavage, extending half-life .

Data Tables

Table 1. Structural and Functional Comparison of Cyclopropane Carboxylic Acid Derivatives

Table 2. Predicted Physicochemical Properties

| Property | This compound | ACC | 1,1-Cyclopropane Dicarboxylic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~207.2 | 101.1 | 148.1 |

| logP (Predicted) | ~0.8 | -1.5 | -0.2 |

| Solubility (mg/mL) | Moderate (aqueous/organic) | High | High |

Q & A

Basic: What synthetic strategies are employed for 1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid, and how do reaction conditions optimize cyclopropanation?

Answer:

Synthesis typically involves:

- Cyclopropanation : Reacting pyridin-4-ylmethyl precursors (e.g., pyridine-4-carboxylic acid derivatives) with cyclopropanation agents like diazomethane or transition-metal catalysts (e.g., Rh(II)) under controlled temperatures (0–25°C) .

- Functional Group Compatibility : Protecting the carboxylic acid group during cyclopropanation to avoid side reactions. Post-reaction deprotection (e.g., acid hydrolysis) yields the final compound.

- Key Parameters : Temperature and solvent polarity significantly influence cyclopropane ring formation efficiency. Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require rigorous exclusion of moisture .

Advanced: How do computational docking studies reconcile conflicting experimental data on enzyme inhibition mechanisms?

Answer:

- Case Study : For structurally analogous compounds (e.g., 1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid), molecular docking predicted competitive inhibition of cysteine proteases (ΔG = -7.2 kcal/mol), but experimental assays occasionally show non-competitive behavior .

- Resolution Strategies :

- Flexible Docking : Account for protein conformational changes during ligand binding.

- Solvent Effects : Include explicit water molecules in simulations to improve binding affinity predictions.

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters and validate computational models .

Basic: Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

Answer:

- 1H/13C NMR : Cyclopropane ring protons appear as distinct multiplets (δ ~1.5–2.5 ppm), while pyridin-4-ylmethyl groups show aromatic signals (δ ~7.5–8.5 ppm). 13C NMR confirms sp³ carbons in the cyclopropane ring (~15–25 ppm) .

- IR Spectroscopy : Carboxylic acid C=O stretch at ~1700–1750 cm⁻¹; pyridine ring vibrations at ~1600 cm⁻¹ .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid in H₂O/MeCN gradient) coupled with high-resolution MS validates purity and molecular weight .

Advanced: How can ring-opening reactions of the cyclopropane moiety be minimized during derivatization?

Answer:

- Mild Reaction Conditions : Avoid strong acids/bases; use buffered conditions (pH 6–8) during esterification or amidation .

- Electron-Withdrawing Groups : Introduce substituents (e.g., halogens) on the cyclopropane ring to stabilize against nucleophilic attack.

- Steric Shielding : Bulkier pyridin-4-ylmethyl groups reduce accessibility to the cyclopropane ring, as observed in derivatives with methylpyridine substituents .

Basic: How does the pyridine substituent position (2-yl vs. 4-yl) influence physicochemical properties?

Answer:

- Electronic Effects : Pyridin-4-yl groups exhibit stronger electron-withdrawing effects due to para-substitution, lowering pKa of the carboxylic acid (~2.5 vs. ~3.0 for 2-yl derivatives) .

- Solubility : 4-yl derivatives show higher aqueous solubility due to enhanced hydrogen bonding with water, critical for in vitro bioassays .

- Biological Interactions : Pyridin-4-ylmethyl orientation affects binding to enzymes (e.g., cysteine proteases) by aligning the carboxylic acid group for salt-bridge formation .

Advanced: What strategies address enantiomeric purity challenges in chiral derivatives?

Answer:

- Asymmetric Catalysis : Use chiral Ru or Pd catalysts during cyclopropanation to induce enantioselectivity (>90% ee) .

- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., enzymes) with chiral stationary phases for continuous purification .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Temperature : Store at -20°C in inert atmosphere (argon) to prevent cyclopropane ring oxidation .

- pH Control : Lyophilize as a sodium salt (pH 7–8) to avoid acid-catalyzed ring-opening .

- Light Sensitivity : Amber vials prevent UV-induced degradation of the pyridine ring .

Advanced: How do steric and electronic effects of substituents modulate biological activity?

Answer:

- Steric Effects : Bulkier groups (e.g., 6-chloropyridin-2-yl) reduce binding pocket access, lowering IC₅₀ values for enzymes like ACO2 .

- Electronic Effects : Electron-withdrawing substituents (e.g., -Cl) enhance carboxylic acid acidity, improving ionic interactions with catalytic residues (e.g., lysine in ethylene synthase) .

- Case Study : 1-(6-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid shows 10× higher potency than unsubstituted analogs in protease inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.